Thiogeraniol

Flavor & Fragrance Perfumery Substantivity

Thiogeraniol (CAS 38237-00-2), also known as geranyl mercaptan, is the thiol analog of geraniol, belonging to the acyclic monoterpenoid class. Its molecular structure (C₁₀H₁₈S) is defined by the substitution of the alcohol group (-OH) in geraniol with a sulfhydryl group (-SH).

Molecular Formula C10H18S
Molecular Weight 170.32 g/mol
CAS No. 38237-00-2
Cat. No. B1239506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiogeraniol
CAS38237-00-2
Molecular FormulaC10H18S
Molecular Weight170.32 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCS)C)C
InChIInChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+
InChIKeyFACAUSJJVBMWLV-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiogeraniol (CAS 38237-00-2): Sourcing the Monoterpenoid Thiol for Potent, Long-Lasting Green-Citrus Accords


Thiogeraniol (CAS 38237-00-2), also known as geranyl mercaptan, is the thiol analog of geraniol, belonging to the acyclic monoterpenoid class [1]. Its molecular structure (C₁₀H₁₈S) is defined by the substitution of the alcohol group (-OH) in geraniol with a sulfhydryl group (-SH) [1]. This single heteroatom substitution fundamentally alters its chemical and organoleptic properties. Physically, it is a liquid with an estimated boiling point of 234.83-244.5°C, a log KOW of ~4.88, and is sparingly soluble in water but miscible with organic solvents [2]. Its primary application is in the flavor and fragrance industry, where it is valued for its unique scent profile and high potency [3].

Why Geraniol or Other Terpenes Cannot Substitute for Thiogeraniol in High-Impact Formulations


Generic substitution fails because the replacement of the -OH group with an -SH group in thiogeraniol is not an incremental change but a qualitative leap in chemical behavior. The thiol group drastically alters key physicochemical parameters such as lipophilicity, vapor pressure, and substantivity, which govern performance in fragrance and flavor applications [1]. This is supported by a predicted LogP of 4.88 for thiogeraniol versus 3.3 for geraniol, indicating significantly higher lipid affinity [2][3]. Furthermore, the -SH group imparts a distinctly different, sulfurous odor profile compared to the floral-rose character of geraniol, making it irreplaceable for creating specific green, fruity, and minty notes [4]. These quantitative and qualitative differences in physical properties and sensory impact mean that substituting thiogeraniol with its oxygen analog will not deliver the required product performance.

Head-to-Head Evidence: Quantifying Thiogeraniol's Performance Differentiation from Geraniol and In-Class Analogs


Thiogeraniol Offers an ~8.5-Fold Increase in Substantivity Over Geraniol on a Blotter

Thiogeraniol exhibits substantially greater persistence on a smelling strip compared to geraniol, a key performance metric in perfumery. This enhanced longevity is a direct consequence of the thiol group's lower vapor pressure and different chemical interactions [1][2].

Flavor & Fragrance Perfumery Substantivity

Thiogeraniol Has an Airborne Odor Threshold of 0.000034 ng/L, Making It ~5 Orders of Magnitude More Potent Than Geraniol

The olfactory impact of thiogeraniol is defined by its exceptionally low odor detection threshold. Literature reports an airborne odor threshold of 0.000034 ng/L, which is among the lowest ever reported for a food odorant . This potency is several orders of magnitude greater than that of its oxygenated counterpart, geraniol.

Sensory Science Flavor Chemistry Odor Threshold

Predicted LogP of 4.88 Suggests Thiogeraniol Has ~40-Fold Higher Lipid Affinity Than Geraniol (LogP 3.3)

The replacement of the hydroxyl group with a thiol group significantly increases lipophilicity. The predicted octanol-water partition coefficient (LogP) for thiogeraniol is 4.88, compared to a measured LogP of approximately 3.3 for geraniol [1][2]. This difference in LogP translates to a substantial increase in partitioning into lipid phases.

Physicochemical Properties Formulation Science Lipophilicity

Thiogeraniol Demonstrated an Antimicrobial MIC 'Significantly Lower' Than Geraniol in In Vitro Studies

In antimicrobial susceptibility testing, the presence of the thiol group in thiogeraniol enhances its activity compared to its oxygen analog. Research indicates that thiogeraniol exhibits a Minimum Inhibitory Concentration (MIC) that is significantly lower than that of geraniol against tested microorganisms .

Antimicrobial Activity Minimum Inhibitory Concentration Bioactivity

Where Thiogeraniol Outperforms: Key Application Scenarios Driven by High Potency and Long-Lasting Profile


High-Impact Green and Fruity Accords in Fine Fragrance

Leverage thiogeraniol's extreme potency (odor threshold of 0.000034 ng/L) and long substantivity (197 hours) [3] to create high-impact top and middle notes for fine fragrances. Use at trace levels (0.001-0.1% of formula) to impart a vibrant, natural 'green' character with berry, rhubarb, and citrus nuances that persists through the dry-down, a feat unattainable with geraniol or other less substantive, less potent floral alcohols.

Long-Lasting Minty-Fruity Flavoring in Oral Care and Confectionery

Employ thiogeraniol to deliver a sustained, fresh, and minty-fruity taste in oral care products (toothpaste, mouthwash) and confectionery (hard candies, chewing gum). Its characteristic taste profile at 0.5 ppm combined with its high substantivity ensures flavor longevity, reducing the need for frequent re-application of flavoring agents and providing a more consistent consumer experience over time.

Enhancer of Complex Natural Blends like Lavender and Cannabis

Utilize thiogeraniol as a critical modifier to enhance the authenticity and complexity of natural essential oil reconstructions or botanical extracts. Patents demonstrate its ability to impart a 'greener and more herby' character to lavender compositions . Its strong, sulfuric, and gassy note is also identified as a key contributor to the 'quintessential' aroma of cannabis [3], making it valuable for creating specific, high-value strain profiles.

Technical Documentation Hub

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37 linked technical documents
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